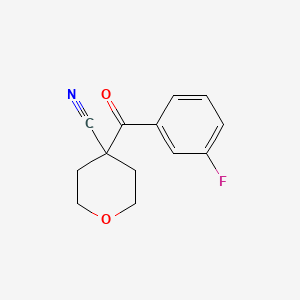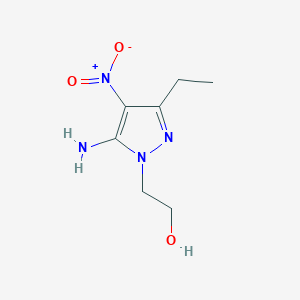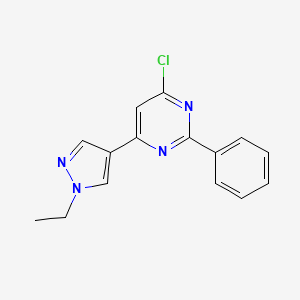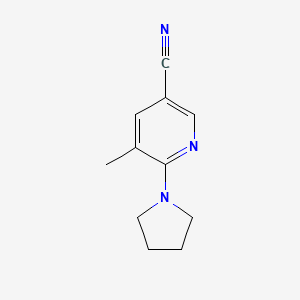
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-フルオロベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、分子式C13H12FNO2を持つ化学化合物です。これは、6員環状の酸素含有ヘテロ環であるテトラヒドロピランのフッ素化誘導体です。
製法
合成ルートと反応条件
4-(3-フルオロベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルの合成は、通常、トリエチルアミンなどの塩基の存在下、3-フルオロベンゾイルクロリドとテトラヒドロ-2H-ピラン-4-カルボニトリルを反応させることから行われます。反応は、アシルクロリドの加水分解を防ぐために無水条件下で行われます。 生成物は、再結晶またはカラムクロマトグラフィーによって精製され、目的の化合物を高純度で得ることができます .
工業的製法
この化合物の工業的製造は、同様の合成ルートを大規模で行う可能性があります。連続フローリアクターと自動化システムの使用により、製造プロセスの効率と収率を高めることができます。 さらに、環境に優しい溶媒や触媒を使用するなどのグリーンケミストリーの原則を導入することで、工業的製造の持続可能性を高めることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
化学反応の分析
反応の種類
4-(3-フルオロベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応するカルボン酸またはケトンを形成することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: フッ素原子は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物
酸化: フルオロ安息香酸またはフルオロベンゾフェノン誘導体。
還元: フルオロベンジルアルコール誘導体。
科学研究における用途
4-(3-フルオロベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、酵素相互作用の研究や生化学アッセイにおけるプローブとして使用することができます。
科学的研究の応用
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
4-(3-フルオロベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルの作用機序は、その特定の用途によって異なります。生物系では、この化合物は酵素や受容体と相互作用して、その活性を調節する可能性があります。 フッ素原子は、化合物の結合親和性と代謝安定性を高めることができ、創薬において貴重な成分となっています .
類似化合物の比較
類似化合物
4-シアノテトラヒドロピラン: フルオロベンゾイル基を持たない構造的に類似した化合物です。
3-フルオロ-4-(テトラヒドロ-2H-ピラン-2-イル)ベンゾニトリル: 異なる置換パターンを持つ別のフッ素化誘導体です。
独自性
4-(3-フルオロベンゾイル)テトラヒドロ-2H-ピラン-4-カルボニトリルは、フルオロベンゾイルとテトラヒドロピランの両方の部分が存在することにより、ユニークです。 この組み合わせは、脂溶性と代謝安定性などの異なる化学的および物理的特性を付与し、様々な用途において有利になる可能性があります .
類似化合物との比較
Similar Compounds
4-Cyanotetrahydropyran: A structurally similar compound without the fluorobenzoyl group.
3-Fluoro-4-(tetrahydro-2H-pyran-2-yl)benzonitrile: Another fluorinated derivative with a different substitution pattern.
Uniqueness
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the fluorobenzoyl and tetrahydropyran moieties. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
特性
分子式 |
C13H12FNO2 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
4-(3-fluorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12FNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChIキー |
BEODUSZUKDTXTC-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















